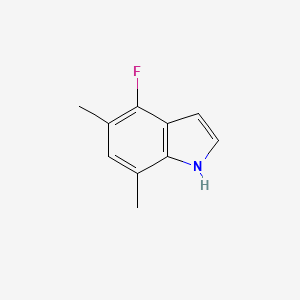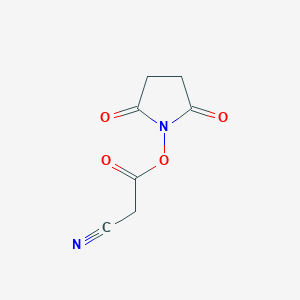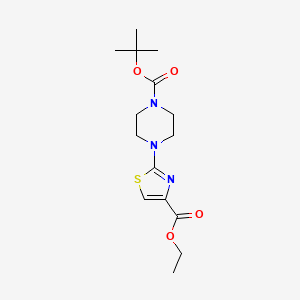
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)thiazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)thiazole-4-carboxylate is a chemical compound with the CAS Number: 867065-53-0. It has a molecular weight of 342.44 . The IUPAC name for this compound is ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-1H-1lambda3-thiazole-4-carboxylate .
Synthesis Analysis
The synthesis of this compound involves the use of N-ethyl-N,N-diisopropylamine in 1,4-dioxane at 100℃ . Tert-butyl piperazine-1-carboxylate, ethyl 2-bromothiazole-4-carboxylate, and DIPEA are added into 1,4-dioxane. The mixture is stirred overnight at 100℃. After the reaction is complete, it is extracted by EA and washed by brine. It is then purified by flash column chromatography to afford the yellow solid as the product .Molecular Structure Analysis
The InChI Code for this compound is 1S/C15H24N3O4S/c1-5-21-12(19)11-10-23-13(16-11)17-6-8-18(9-7-17)14(20)22-15(2,3)4/h10H,5-9H2,1-4H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 341.43 . It has a number of heavy atoms: 23, a number of aromatic heavy atoms: 5, and a fraction Csp3: 0.67 . It has a number of rotatable bonds: 7, a number of H-bond acceptors: 5.0, and a number of H-bond donors: 0.0 . Its molar refractivity is 95.4 and TPSA is 100.21 Ų .Applications De Recherche Scientifique
Biological Activity Studies : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, including derivatives with a thiazole nucleus, have been investigated for their antimicrobial, antilipase, and antiurease activities. Some derivatives were found to possess good to moderate antimicrobial activity against tested microorganisms, with two compounds exhibiting antiurease activity and four displaying antilipase activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Molecular Structure Analysis : The molecular structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a similar compound, has been determined. The molecules in this compound associate via hydrogen-bonded dimers, with additional interactions creating hydrogen-bonded quartets (Lynch & Mcclenaghan, 2004).
Hypoglycemic Agent Research : Ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, another similar compound, was found to be a potent dual-acting hypoglycemic agent that activates both glucokinase (GK) and PPARγ. It demonstrated significant efficacy in decreasing glucose levels in normal mice after oral glucose loading (Song et al., 2011).
Antimicrobial and Anthelmintic Activity : Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a structurally related compound, was synthesized and screened for in vitro antibacterial and anthelmintic activity, exhibiting poor antibacterial and moderate anthelmintic activities (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Antituberculosis Activity : Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB. One of the compounds showed significant activity against all tests with Mycobacterium smegmatis GyrB and Mycobacterium tuberculosis DNA gyrase, as well as being non-cytotoxic at tested concentrations (Jeankumar et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-5-21-12(19)11-10-23-13(16-11)17-6-8-18(9-7-17)14(20)22-15(2,3)4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUXJZFRSYXDIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697463 | |
| Record name | tert-Butyl 4-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-YL)thiazole-4-carboxylate | |
CAS RN |
867065-53-0 | |
| Record name | tert-Butyl 4-[4-(ethoxycarbonyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


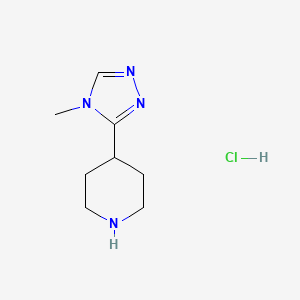
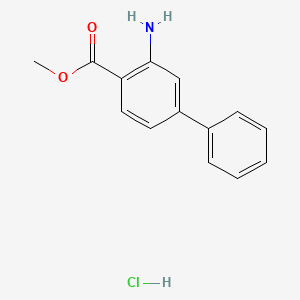
![3,5-dichloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424194.png)
![6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424195.png)
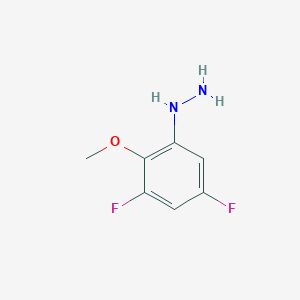
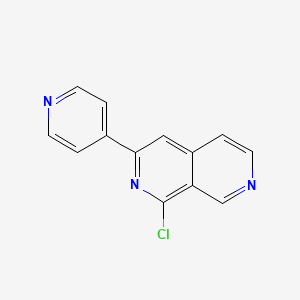
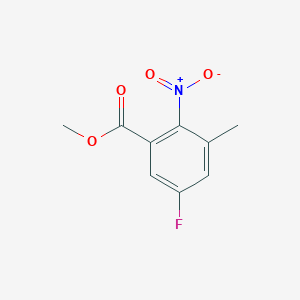
![3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424201.png)
![5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424202.png)
![4-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1424205.png)
![5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1424206.png)
![4-Iodo-1h-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1424208.png)
